3-(3,5-dimethylphenyl)-1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
Description
“3-(3,5-dimethylphenyl)-1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione” is a complex organic compound that belongs to the class of quinazoline derivatives
Properties
Molecular Formula |
C28H26N4O5 |
|---|---|
Molecular Weight |
498.5 g/mol |
IUPAC Name |
3-(3,5-dimethylphenyl)-1-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C28H26N4O5/c1-5-36-23-11-10-19(15-24(23)35-4)26-29-25(37-30-26)16-31-22-9-7-6-8-21(22)27(33)32(28(31)34)20-13-17(2)12-18(3)14-20/h6-15H,5,16H2,1-4H3 |
InChI Key |
DLSIHVHCNFTYQT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)C5=CC(=CC(=C5)C)C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(3,5-dimethylphenyl)-1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione” typically involves multi-step organic reactions. The starting materials often include substituted anilines, aldehydes, and oxadiazoles. The reaction conditions may involve:
Condensation reactions: Using catalysts like acids or bases.
Cyclization reactions: To form the quinazoline ring.
Functional group modifications: To introduce the ethoxy and methoxy groups.
Industrial Production Methods
Industrial production of such compounds may involve:
Batch reactors: For controlled synthesis.
Continuous flow reactors: For large-scale production.
Purification techniques: Such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form quinazoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Including acids, bases, and transition metals.
Major Products
Oxidation products: Quinazoline N-oxides.
Reduction products: Dihydroquinazoline derivatives.
Substitution products: Various substituted quinazoline derivatives.
Scientific Research Applications
Antimicrobial Properties
Research has shown that quinazoline derivatives exhibit notable antimicrobial activity. For instance, studies have evaluated the efficacy of similar compounds against both Gram-positive and Gram-negative bacteria using methods like agar well diffusion. The results indicate moderate to significant antibacterial activity compared to standard antibiotics such as ciprofloxacin.
| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria | MIC (mg/mL) |
|---|---|---|---|
| Compound 13 | Moderate (Inhibition Zone: 11 mm) | Moderate (Inhibition Zone: 10 mm) | 80 |
| Compound 15 | Moderate (Inhibition Zone: 12 mm) | Moderate (Inhibition Zone: 12 mm) | 75 |
Anticancer Potential
Quinazoline derivatives are also recognized for their anticancer properties. Studies have indicated that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. Preliminary data suggest that this compound may possess similar anticancer effects.
Pharmacological Applications
The diverse biological activities of this compound suggest several potential pharmacological applications:
- Antimicrobial Agents : Given its demonstrated antibacterial activity, this compound could be developed as a new class of antimicrobial agents.
- Anticancer Drugs : Its ability to inhibit cancer cell proliferation positions it as a candidate for further development in oncology.
- Anti-inflammatory Agents : Similar compounds have shown anti-inflammatory effects and warrant investigation into the anti-inflammatory properties of this specific derivative.
Study on Antimicrobial Activity
A study published in the Turkish Journal of Chemistry evaluated various quinazoline derivatives for their antimicrobial properties. The findings indicated that compounds with oxadiazole substitutions exhibited enhanced antibacterial effects against resistant strains of bacteria . This suggests that the compound may also exhibit similar or improved efficacy.
Investigation into Anticancer Properties
Research conducted on quinazoline derivatives has highlighted their potential in cancer therapy. For instance, compounds were tested against various cancer cell lines showing promising results in inhibiting cell growth and inducing apoptosis . Further studies are needed to explore the specific mechanisms through which this compound exerts its effects.
Mechanism of Action
The mechanism of action of “3-(3,5-dimethylphenyl)-1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione” involves:
Molecular targets: Binding to specific proteins or enzymes.
Pathways: Inhibition of signaling pathways involved in cell proliferation or inflammation.
Interactions: Forming hydrogen bonds, hydrophobic interactions, and van der Waals forces with target molecules.
Comparison with Similar Compounds
Similar Compounds
Quinazoline derivatives: Such as gefitinib and erlotinib, which are used as anticancer agents.
Oxadiazole derivatives: Known for their antimicrobial and anti-inflammatory properties.
Uniqueness
Structural complexity: The combination of quinazoline and oxadiazole moieties.
Functional groups: The presence of ethoxy and methoxy groups enhances its biological activity.
Broad range of applications in chemistry, biology, medicine, and industry.
Biological Activity
The compound 3-(3,5-dimethylphenyl)-1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a novel derivative within the quinazoline family, which has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to elucidate the compound's biological properties, including antimicrobial and anticancer activities.
Synthesis and Structure
The compound is synthesized through a multistep process involving the reaction of 3-(3,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione with an oxadiazole derivative. The structural confirmation is typically achieved using spectroscopic methods such as NMR and mass spectrometry. The presence of specific functional groups in its structure is believed to contribute to its biological activity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of quinazoline derivatives, including the compound . The Agar well diffusion method has been employed to assess its effectiveness against various bacterial strains.
Table 1: Antimicrobial Activity of Quinazoline Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|---|
| 3 | Staphylococcus aureus | 12 | 70 |
| 4 | Escherichia coli | 11 | 80 |
| 5 | Candida albicans | 10 | 77 |
The compound exhibited moderate antibacterial activity against strains such as Staphylococcus aureus, Escherichia coli, and Candida albicans, with inhibition zones ranging from 10 to 12 mm and corresponding MIC values indicating effective concentrations for inhibition .
Anticancer Activity
The anticancer potential of quinazoline derivatives has also been explored extensively. The compound was tested against several human cancer cell lines using the MTT assay to determine its cytotoxic effects.
Table 2: Anticancer Activity Against Human Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| LN-229 (glioblastoma) | 15 |
| HCT-116 (colorectal carcinoma) | 20 |
| NCI-H460 (lung carcinoma) | 18 |
The results indicated that the compound exhibits significant antiproliferative activity across multiple cancer cell lines, with IC50 values in the low micromolar range . This suggests that the compound may interfere with cellular processes critical for cancer cell survival and proliferation.
The mechanism by which quinazoline derivatives exert their biological effects often involves inhibition of key enzymes or pathways. For instance, molecular docking studies have suggested that these compounds can interact with targets such as dihydrofolate reductase and various kinases involved in cancer progression . The presence of specific substituents on the quinazoline scaffold appears to enhance binding affinity and selectivity towards these targets.
Case Studies
A notable case study involved the evaluation of a series of quinazoline derivatives including our compound against a panel of kinases. The study highlighted that modifications at the 2 and 4 positions of the quinazoline ring significantly influenced both potency and selectivity .
In another investigation focusing on antimicrobial activity, compounds similar to our target were shown to inhibit DNA gyrase effectively, providing insights into their potential as antibacterial agents .
Q & A
Basic Research Questions
Q. What are the key considerations for designing a synthetic route for this compound, given its complex heterocyclic structure?
- Methodological Answer : Focus on modular synthesis strategies to assemble the quinazoline-2,4-dione core and oxadiazole substituents separately. Use computational reaction path searches (e.g., quantum chemical calculations) to predict feasible intermediates and transition states, reducing trial-and-error experimentation . Prioritize protecting group strategies for reactive sites (e.g., the oxadiazole methyl group) during coupling reactions. Validate each step via HPLC and mass spectrometry to ensure regiochemical fidelity.
Q. How can researchers safely handle hazardous intermediates during synthesis, such as reactive aryl halides or unstable oxadiazole precursors?
- Methodological Answer : Implement rigorous safety protocols, including inert atmosphere techniques (e.g., Schlenk lines) for air-sensitive intermediates. Use real-time monitoring tools (e.g., in-situ FTIR or Raman spectroscopy) to detect exothermic events or byproduct formation. Refer to hazard assessment frameworks from safety data sheets (SDS) for analogous compounds to design emergency containment measures, such as neutralization traps for reactive byproducts .
Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound’s purity and structural integrity?
- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) with multinuclear NMR (e.g., , , and 2D techniques like COSY/HSQC) to resolve overlapping signals from the dimethylphenyl and oxadiazole groups. Use reverse-phase HPLC with a C18 column and gradient elution (e.g., acetonitrile/water with 0.1% formic acid) to assess purity. Validate crystallinity via X-ray diffraction or differential scanning calorimetry (DSC).
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction conditions for scaling up synthesis while minimizing resource expenditure?
- Methodological Answer : Apply fractional factorial designs to screen critical variables (e.g., temperature, catalyst loading, solvent polarity). Use response surface methodology (RSM) to model nonlinear relationships between variables and yield. For example, vary the ratio of DMF/water in the cyclization step and analyze outcomes via ANOVA to identify statistically significant factors . Integrate computational feedback loops (e.g., ICReDD’s approach) to refine experimental conditions iteratively .
Q. What computational tools are recommended to predict the compound’s reactivity and regioselectivity in novel reactions?
- Methodological Answer : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map potential energy surfaces for key steps like oxadiazole ring formation. Use molecular docking simulations if the compound has biological targets (e.g., enzyme inhibition studies). Leverage AI-driven platforms (e.g., COMSOL Multiphysics integrations) for real-time adjustment of reaction parameters based on intermediate stability data .
Q. How can reactor design principles improve the scalability of this compound’s synthesis under non-ideal mixing conditions?
- Methodological Answer : Adopt segmented flow reactors to enhance mass transfer in biphasic reactions (e.g., aqueous/organic solvent systems). Use computational fluid dynamics (CFD) to simulate mixing efficiency in stirred-tank reactors, particularly for viscous intermediates. Refer to CRDC subclass RDF2050112 ("Reaction fundamentals and reactor design") for methodologies to mitigate hot spots or byproduct accumulation during continuous processing .
Q. What strategies address contradictory data in biological activity studies, such as varying IC values across assays?
- Methodological Answer : Standardize assay conditions (e.g., cell line passage number, serum concentration) to reduce variability. Apply multivariate statistical analysis to distinguish assay-specific artifacts from true structure-activity relationships (SAR). Cross-validate results using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays) .
Q. How can AI-driven automation enhance the discovery of derivatives with improved pharmacological properties?
- Methodological Answer : Deploy generative adversarial networks (GANs) to propose structurally diverse derivatives based on the parent scaffold. Train models on datasets combining synthetic feasibility (e.g., REAXYS reaction data) and bioactivity (e.g., ChEMBL). Integrate robotic synthesis platforms for high-throughput validation of AI-predicted candidates, with closed-loop feedback to refine predictive algorithms .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
